

Ozanimod Hydrochloride Solubility: A Technical Support Guide

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Compound of Interest

Compound Name: Ozanimod Hydrochloride

Cat. No.: B8819272

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For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance for researchers encountering challenges with the aqueous solubility of **ozanimod hydrochloride** during experimental procedures. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed protocols to facilitate your work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the reported solubility of **ozanimod hydrochloride** in aqueous and organic solvents?

A1: **Ozanimod hydrochloride** is a white to off-white solid with pH-dependent solubility in aqueous media.^[1] It is more soluble in acidic solutions.^[2] The solubility of the free base, ozanimod, is sparingly soluble in aqueous buffers.^[3] For specific quantitative data, please refer to the tables below.

Q2: How does pH affect the solubility of **ozanimod hydrochloride**?

A2: **Ozanimod hydrochloride**'s solubility is highly dependent on pH.^[1] With a pKa of 7.90, the molecule's ionization state changes across the physiological pH range, significantly impacting its solubility. It is more soluble in acidic environments (pH < 5).^[2]

Q3: Are there any recommended strategies for dissolving **ozanimod hydrochloride** in aqueous buffers?

A3: Due to its limited aqueous solubility, a common recommendation for preparing aqueous solutions of the free base is to first dissolve the compound in an organic solvent such as dimethylformamide (DMF) and then dilute it with the aqueous buffer of choice.^[3]

Q4: What are the known excipients used in the formulation of **ozanimod hydrochloride** capsules?

A4: The commercially available capsules (Zeposia®) contain microcrystalline cellulose, colloidal silicon dioxide, croscarmellose sodium, and magnesium stearate as non-medicinal ingredients.

Data Presentation: Solubility of Ozanimod and its Hydrochloride Salt

Table 1: Solubility of **Ozanimod Hydrochloride** in Various Solvents

Solvent	Solubility (mg/mL)	Reference
Ethanol	1.43	
Methanol	2.41	
pH 5.1 Aqueous Medium	3.51	

Table 2: Solubility of Ozanimod (Free Base) in Various Solvents

Solvent	Solubility (mg/mL)	Reference
Ethanol	~0.2	[3]
Dimethyl Sulfoxide (DMSO)	~1	[3]
Dimethylformamide (DMF)	~2	[3]
1:2 solution of DMF:PBS (pH 7.2)	~0.3	[3]

Troubleshooting Guide

Issue	Possible Cause	Recommended Solution
Precipitation upon addition to aqueous buffer	The aqueous solubility of ozanimod hydrochloride is exceeded. The pH of the final solution may be too high, reducing solubility.	- Use a co-solvent: First, dissolve the ozanimod hydrochloride in a minimal amount of a water-miscible organic solvent like DMSO or DMF before slowly adding it to the aqueous buffer with vigorous stirring. - Adjust pH: Ensure the final pH of your aqueous solution is in the acidic range (ideally below 5) to maximize solubility. ^[2] You may need to use a buffer with a lower pH.
Inconsistent results between experiments	- Batch-to-batch variability: Minor differences in the purity or physical form of the ozanimod hydrochloride. - Buffer preparation: Inconsistencies in the pH or composition of the buffer. - Temperature fluctuations: Solubility can be temperature-dependent.	- Characterize your material: Be aware of the specific form and purity of the ozanimod hydrochloride you are using. - Standardize buffer preparation: Ensure accurate and consistent preparation of all aqueous buffers. - Control temperature: Perform experiments at a consistent and recorded temperature.
Cloudy or hazy solution	Formation of a fine precipitate or suspension, indicating that the compound has not fully dissolved.	- Sonication: Use a sonicator to aid in the dissolution process. - Heating: Gently warming the solution may improve solubility, but be cautious of potential degradation at elevated temperatures. - Filtration: If a clear solution is required, filter the solution through a 0.22 µm

or 0.45 µm filter to remove any undissolved particles. Note that this will lower the effective concentration.

Experimental Protocols

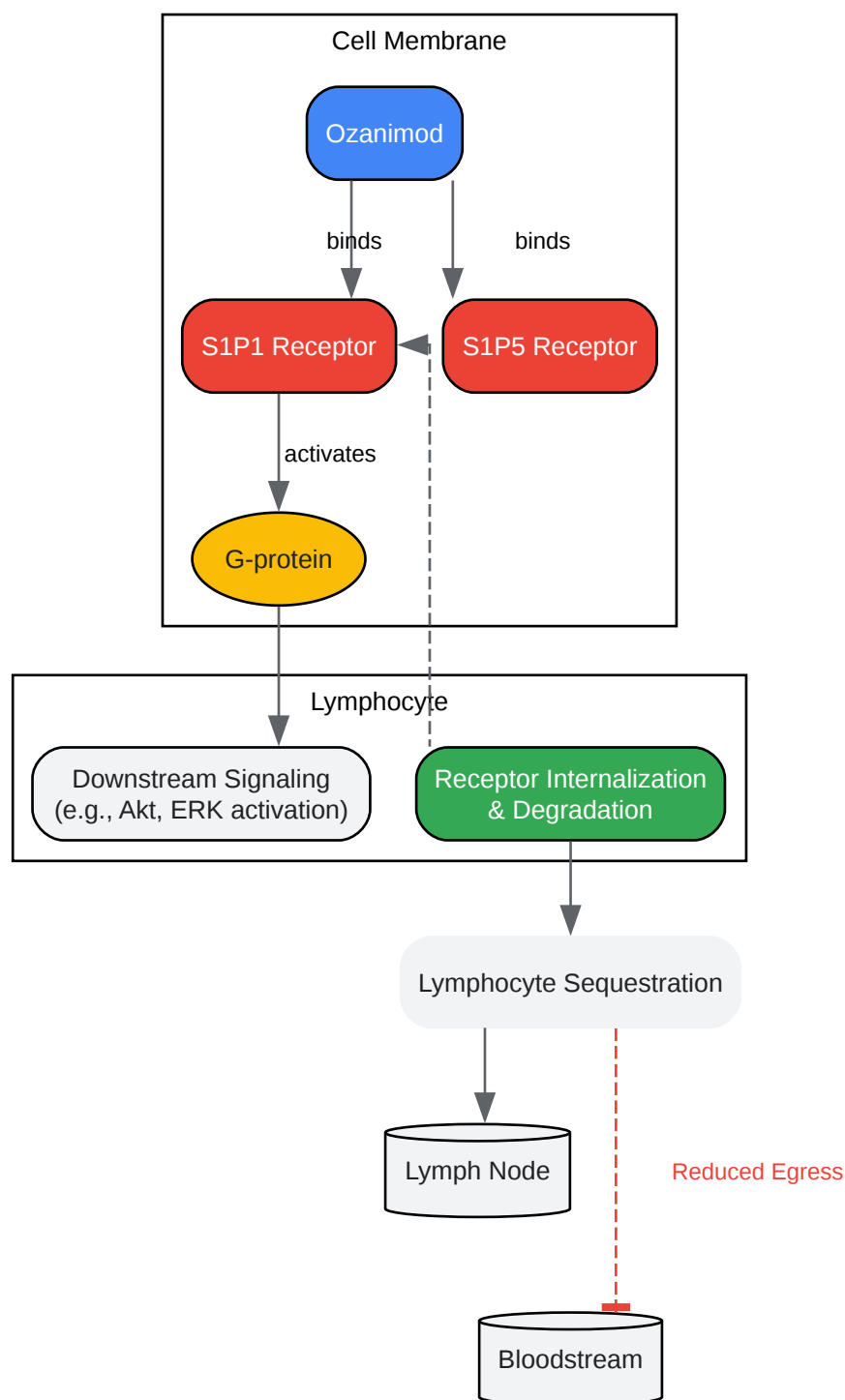
Protocol for Determining Aqueous Solubility (Shake-Flask Method)

- **Preparation of Buffers:** Prepare a series of aqueous buffers at various pH values (e.g., pH 2, 4, 5.5, 6.8, 7.4).
- **Sample Preparation:** Add an excess amount of **ozanimod hydrochloride** to a known volume of each buffer in a sealed container (e.g., a glass vial).
- **Equilibration:** Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
- **Phase Separation:** Centrifuge the samples to pellet the undissolved solid.
- **Sample Analysis:** Carefully remove an aliquot of the supernatant and determine the concentration of dissolved **ozanimod hydrochloride** using a validated analytical method, such as HPLC-UV.
- **Calculation:** The measured concentration represents the equilibrium solubility of **ozanimod hydrochloride** at that specific pH and temperature.

Visualizations

Ozanimod Signaling Pathway

Ozanimod is a modulator of sphingosine-1-phosphate (S1P) receptors 1 and 5.^[4] Its binding to S1P1 receptors on lymphocytes prevents their egress from lymph nodes, thereby reducing the number of circulating lymphocytes that can cause inflammation.

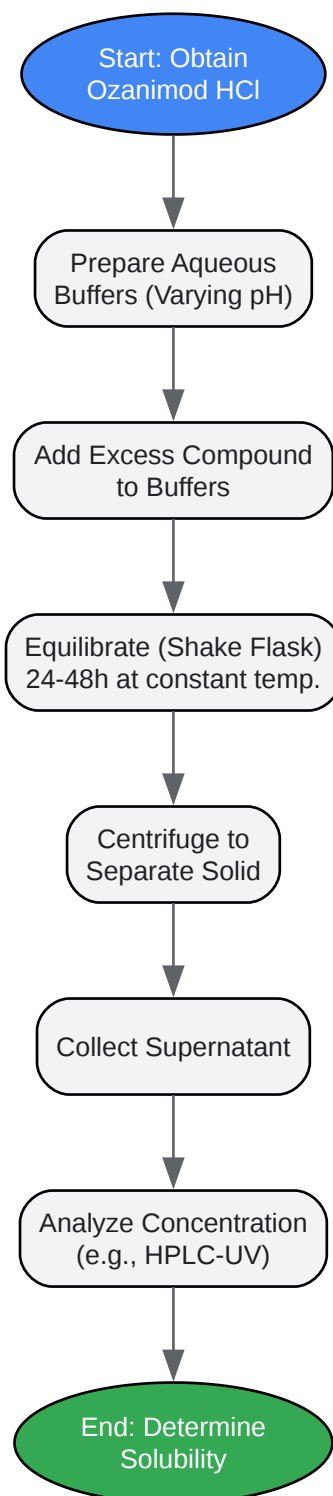


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Caption: Ozanimod's mechanism of action on S1P receptors.

Experimental Workflow for Solubility Assessment

The following diagram outlines a typical workflow for assessing the aqueous solubility of a compound like **ozanimod hydrochloride**.



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Caption: Workflow for determining aqueous solubility.

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